molecular formula C9H5F4N B2510405 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 1803611-54-2

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile

Cat. No. B2510405
CAS RN: 1803611-54-2
M. Wt: 203.14
InChI Key: XQRGQOVRUPVKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile is a chemical compound with the molecular formula C9H5F4N . It is also known as 2-(Trifluoromethyl)phenyl acetonitrile .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile consists of a phenyl ring (a six-membered carbon ring) with a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to it. The phenyl ring is also attached to an acetonitrile group (-CH2-CN) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile are not available, similar compounds have been used as reactants in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile include a molecular weight of 203.14 , a density of 1.364 g/mL at 25 °C , and a boiling point of 222-223 °C . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Aminopyridines

2-Fluoro-4-(trifluoromethyl)pyridine is used as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are important compounds in medicinal chemistry and are used in the development of pharmaceuticals.

2. Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls This compound is also used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . Tetramethylbiphenyls are used in the synthesis of various organic compounds.

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized using 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile . TFMP derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

4. Synthesis of Active Agrochemical and Pharmaceutical Ingredients 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile is used in the synthesis of active agrochemical and pharmaceutical ingredients . These ingredients are used in the development of new drugs and treatments.

Synthesis of Diphenylthioethers

Although not directly mentioned, similar compounds like 4-Fluoro-2-(trifluoromethyl)benzonitrile are used for the synthesis of diphenylthioethers . It’s plausible that 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile could be used in a similar manner.

Development of Fluorinated Organic Chemicals

The compound is part of the broader class of fluorinated organic chemicals, which have seen many recent advances in the agrochemical, pharmaceutical, and functional materials fields . The unique properties of fluorine and fluorine-containing moieties have made these compounds an important part of the discovery chemist’s arsenal .

Safety and Hazards

Safety information for 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile indicates that it should be stored as a combustible solid . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRGQOVRUPVKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile

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